An In-depth Technical Guide to 3-iodo-5-isopropyl-1H-pyrazole: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-iodo-5-isopropyl-1H-pyrazole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active compounds, including a number of approved pharmaceuticals.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the various substituted pyrazoles, halogenated derivatives, particularly iodo-pyrazoles, serve as versatile synthetic intermediates, enabling further molecular elaboration through a variety of cross-coupling reactions.[3] This guide provides a comprehensive technical overview of a specific, yet important, member of this class: 3-iodo-5-isopropyl-1H-pyrazole. While specific experimental data for this exact molecule is not extensively published, this document will provide well-founded information based on the established chemistry of closely related analogues.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-iodo-5-isopropyl-1H-pyrazole consists of a central pyrazole ring with an iodine atom at the 3-position and an isopropyl group at the 5-position. The presence of the N-H proton allows for tautomerism, though the 1H-tautomer is generally considered the more stable form.
Molecular Structure:
Caption: 2D structure of 3-iodo-5-isopropyl-1H-pyrazole.
Physicochemical Data Summary:
The following table summarizes the predicted and inferred physicochemical properties of 3-iodo-5-isopropyl-1H-pyrazole based on data from structurally similar compounds such as 3-iodo-1H-pyrazole and other substituted pyrazoles.[4][5][6]
| Property | Predicted/Inferred Value |
| Molecular Formula | C₆H₉IN₂ |
| Molecular Weight | 236.06 g/mol |
| Appearance | Likely an off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 80-120 °C |
| Boiling Point | > 250 °C (with potential decomposition) |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. |
| CAS Number | Not assigned or readily available in public databases. |
Spectroscopic Characterization (Predicted):
While experimental spectra for 3-iodo-5-isopropyl-1H-pyrazole are not available, the expected spectroscopic features can be predicted based on established principles and data from analogous compounds.[7][8]
-
¹H NMR:
-
The N-H proton is expected to appear as a broad singlet in the downfield region (δ 12-14 ppm).
-
The C4-H proton should appear as a singlet around δ 6.0-6.5 ppm.
-
The isopropyl group will exhibit a septet for the CH proton (δ 2.8-3.2 ppm) and a doublet for the two methyl groups (δ 1.2-1.4 ppm).
-
-
¹³C NMR:
-
The iodinated carbon (C3) will be significantly shielded, appearing around δ 80-90 ppm.
-
The C5 carbon, attached to the isopropyl group, is expected in the range of δ 150-160 ppm.
-
The C4 carbon should resonate around δ 105-115 ppm.
-
The isopropyl carbons will appear at approximately δ 25-30 ppm (CH) and δ 20-25 ppm (CH₃).
-
-
IR Spectroscopy:
-
A broad N-H stretching band is expected in the region of 3100-3300 cm⁻¹.
-
C-H stretching vibrations from the aromatic ring and the isopropyl group will be observed around 2900-3100 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z 236.
-
A characteristic isotopic pattern for iodine would be present.
-
Fragmentation may involve the loss of the isopropyl group or the iodine atom.
-
Synthetic Methodologies: A Strategic Approach
The synthesis of 3-iodo-5-isopropyl-1H-pyrazole can be approached through several strategic pathways. A common and effective method involves the cyclization of a suitably substituted 1,3-dicarbonyl compound with hydrazine, followed by iodination.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 3-iodo-5-isopropyl-1H-pyrazole.
Step-by-Step Experimental Protocol (Illustrative):
Part 1: Synthesis of 5-isopropyl-1H-pyrazole
This procedure is based on general methods for pyrazole synthesis from 1,3-dicarbonyl compounds.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-1,3-pentanedione (1.0 eq) and ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5-isopropyl-1H-pyrazole.
Part 2: Iodination of 5-isopropyl-1H-pyrazole
The regioselectivity of iodination can be influenced by the choice of iodinating agent and reaction conditions. Iodination at the C3 position can be achieved under specific conditions, although direct iodination might favor the more electron-rich C4 position. A plausible approach for C3 iodination involves the use of a strong base to deprotonate the pyrazole followed by quenching with an iodine source.[9]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-isopropyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq). Stir the mixture at this temperature for 1 hour.
-
Iodination: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Slowly add this iodine solution to the lithium pyrazolide solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford 3-iodo-5-isopropyl-1H-pyrazole.
Causality Behind Experimental Choices:
-
The use of a 1,3-dicarbonyl compound and hydrazine is a classic and reliable method for constructing the pyrazole ring.[7]
-
The choice of a strong base like n-BuLi for deprotonation is crucial for generating the pyrazolide anion, which then directs the electrophilic attack of iodine to the desired position. Direct electrophilic iodination without prior deprotonation might lead to a mixture of regioisomers.[9]
-
The reaction is performed at low temperatures (-78 °C) to control the reactivity of the organolithium reagent and to enhance selectivity.
Applications in Research and Drug Development
The 3-iodo-5-isopropyl-1H-pyrazole scaffold is a valuable building block in drug discovery due to the versatility of the carbon-iodine bond.
Role as a Synthetic Intermediate:
The primary application of 3-iodo-5-isopropyl-1H-pyrazole is as a key intermediate for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions.
Caption: Synthetic utility of 3-iodo-5-isopropyl-1H-pyrazole in cross-coupling reactions.
Potential Therapeutic Applications:
The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs.[1] By functionalizing the 3-position of the 5-isopropyl-1H-pyrazole scaffold, researchers can explore a wide range of biological targets. Potential therapeutic areas include:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The introduction of various aryl or heteroaryl groups at the 3-position via Suzuki coupling could lead to the discovery of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.
-
GPCR Ligands: The pyrazole scaffold can be found in ligands for various G-protein coupled receptors.
-
Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.
-
Agrochemicals: Substituted pyrazoles are also utilized in the development of herbicides and insecticides.[2]
Conclusion and Future Outlook
3-iodo-5-isopropyl-1H-pyrazole represents a strategically important, though not widely commercialized, chemical entity. Its value lies in its potential as a versatile building block for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery and agrochemical research. The synthetic routes outlined in this guide, based on established pyrazole chemistry, provide a solid foundation for its preparation in a laboratory setting. As the demand for novel chemical matter continues to grow, the importance of such versatile intermediates is poised to increase, making 3-iodo-5-isopropyl-1H-pyrazole a valuable tool for the modern synthetic chemist.
References
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
Organic Chemistry Portal. (2017). Synthesis of 3H-pyrazoles. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-1H-pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Pyrazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
AWS. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]
-
PubMed Central. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Retrieved from [Link]
-
Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]
-
PubMed Central. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. Retrieved from [Link]
-
MDPI. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Retrieved from [Link]
-
Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Retrieved from [Link]
Sources
- 1. 628332-22-9|4-Iodo-5-isopropyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5 [sigmaaldrich.com]
- 5. 3-Iodo-1H-pyrazole | C3H3IN2 | CID 1239830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
